molecular formula C13H20O3Si B1148356 STYRYLETHYLTRIMETHOXYSILANE CAS No. 134000-44-5

STYRYLETHYLTRIMETHOXYSILANE

Cat. No. B1148356
CAS RN: 134000-44-5
M. Wt: 252.38
InChI Key:
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Description

Styrylethyltrimethoxysilane (also known as 1-(4-ethenylphenyl)ethyl-trimethoxysilane or trimethoxy(1-(4-vinylphenyl)ethyl)silane) is a chemical compound with the molecular formula C13H20O3Si . It has a molecular weight of 252.38 g/mol .


Synthesis Analysis

Styrylethyltrimethoxysilane can be synthesized through the inverse vulcanization reaction of elemental sulfur . This reaction is performed in bulk at 130°C for 8 hours . The product of the reaction, poly(S n-r-StyTMS), can undergo hydrolysis and polycondensation to produce coated surfaces, particles, and crosslinked materials .


Molecular Structure Analysis

The molecular structure of Styrylethyltrimethoxysilane is represented by the InChI string: InChI=1S/C13H20O3Si/c1-6-12-7-9-13 (10-8-12)11 (2)17 (14-3,15-4)16-5/h6-11H,1H2,2-5H3 . The Canonical SMILES representation is: CC (C1=CC=C (C=C1)C=C) [Si] (OC) (OC)OC .


Chemical Reactions Analysis

The inverse vulcanization reaction of Styrylethyltrimethoxysilane with elemental sulfur yields high sulfur content polysilanes . These polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .


Physical And Chemical Properties Analysis

Styrylethyltrimethoxysilane has a density of 1.0±0.1 g/cm³, a boiling point of 247.2±9.0 °C at 760 mmHg, and a flash point of 102.7±26.2 °C . It has a molar refractivity of 74.6±0.3 cm³, a polar surface area of 28 Ų, and a molar volume of 253.3±3.0 cm³ .

Scientific Research Applications

Promotion of Adhesion Between Resin and Silica-coated Titanium

“STYRYLETHYLTRIMETHOXYSILANE” has been used as an adhesion promoter in the field of dentistry . It is used to promote adhesion between resin and silica-coated titanium. The silane monomers are prepared as 1% (v/v) primers and also blended with a cross-linking silane, 1,2- (triethoxy- bis- silyl)ethane at 0.5% (v/v), in a 95:5 solution of ethanol in deionized water .

Applications in Clinical Dentistry

Silica and silane coupling agents have several applications in clinical dentistry . Metallic restorations, such as substructures, crowns, and bridges are silica-coated and silanized before veneering or cementation . “STYRYLETHYLTRIMETHOXYSILANE” is one of the silane coupling agents used in this process .

Use in Silica-based Nanoparticles

Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . “STYRYLETHYLTRIMETHOXYSILANE” could potentially be used in the fabrication of these nanoparticles .

Advanced Catalysis

Silica-based nanoparticles, potentially functionalized with “STYRYLETHYLTRIMETHOXYSILANE”, can be used in advanced catalysis . The surface modification of these nanoparticles can significantly affect their catalytic properties .

Drug Delivery

Silica-based nanoparticles can also be used in drug delivery systems . The surface modification of these nanoparticles, potentially with “STYRYLETHYLTRIMETHOXYSILANE”, can affect their drug delivery capabilities .

Biomedical Applications

Silica-based nanoparticles have various biomedical applications . These nanoparticles, potentially functionalized with “STYRYLETHYLTRIMETHOXYSILANE”, can be used in imaging, diagnostics, and therapeutics .

Safety and Hazards

When handling Styrylethyltrimethoxysilane, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

The inverse vulcanization of Styrylethyltrimethoxysilane has been explored for the production of high sulfur content polysilanes . These materials have potential applications in areas such as heavy metal capture, electrochemistry, and antimicrobials . The development of mechanochemical synthesis as an alternative route for inverse vulcanization offers potential advantages including mild conditions, short reaction time, high atom economy, and a broader monomer range .

Mechanism of Action

Target of Action

Styrylethyltrimethoxysilane (StyTMS) primarily targets elemental sulfur in a process known as inverse vulcanization . This process is a strategy to convert sulfur, a side product of natural gas and oil refining, into polymeric materials .

Mode of Action

The mode of action of StyTMS involves a reaction with elemental sulfur in an inverse vulcanization reaction . This reaction yields high sulfur content polysilanes . The reaction occurs in bulk at high temperatures (>130°C) for many hours .

Biochemical Pathways

The biochemical pathways involved in the action of StyTMS are primarily related to the inverse vulcanization reaction of sulfur with alkenes . The resulting polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .

Pharmacokinetics

The polycondensation of the high sulfur content polysilanes is triggered by hydrolysis under mild conditions (hcl, ph 4) .

Result of Action

The result of the action of StyTMS is the formation of high sulfur content polysilanes . These polysilanes can be used to coat surfaces, form particles, and create crosslinked materials . For example, silica microparticles coated with the high sulfur content polymer could improve their Hg2+ ion remediation capability .

Action Environment

The action of StyTMS is influenced by environmental factors such as temperature and pH . The inverse vulcanization reaction requires high temperatures, while the subsequent polycondensation is triggered under mild acidic conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis of styrylethyltrimethoxysilane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": [ "Bromobenzene", "Mg", "Ethyl vinyl ether", "Trimethoxysilane", "Diethyl ether", "Tetrahydrofuran", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in diethyl ether", "Step 2: Addition of ethyl vinyl ether to the reaction mixture to form styrene", "Step 3: Addition of trimethoxysilane to the reaction mixture to form styrylethyltrimethoxysilane through hydrosilylation reaction", "Step 4: Workup of the reaction mixture by adding water, sodium chloride, and sodium sulfate to remove impurities", "Step 5: Purification of the product through distillation or column chromatography" ] }

CAS RN

134000-44-5

Product Name

STYRYLETHYLTRIMETHOXYSILANE

Molecular Formula

C13H20O3Si

Molecular Weight

252.38

Origin of Product

United States

Q & A

Q1: How does Styrylethyltrimethoxysilane interact with target materials and what are the downstream effects?

A: Styrylethyltrimethoxysilane acts as a bridge between organic polymers and inorganic materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH) that can condense with hydroxyl groups present on inorganic surfaces like silica or zirconia [, , ]. Simultaneously, the vinyl group (CH2=CH-) can copolymerize with monomers during polymerization reactions or interact with organic polymers. This dual functionality allows for strong interfacial bonding, improving the mechanical properties and stability of composite materials.

Q2: What is the structural characterization of Styrylethyltrimethoxysilane?

A2: * Molecular Formula: C13H20O3Si* Molecular Weight: 252.4 g/mol

Q3: What is the material compatibility and stability of Styrylethyltrimethoxysilane?

A: Styrylethyltrimethoxysilane exhibits good compatibility with various polymers, including acrylic resins and polystyrene [, ]. It forms stable bonds with inorganic materials like silica and zirconia, particularly after hydrolysis and condensation of the silanol groups [, ]. The stability of the silane bond is crucial for the long-term performance of the composite materials in different environments.

Q4: Can Styrylethyltrimethoxysilane be used in the synthesis of mesoporous materials?

A: Yes, research demonstrates the successful synthesis of polystyrene-silica hybrid mesoporous materials utilizing styrylethyltrimethoxysilane []. In this process, the compound copolymerizes with styrene while simultaneously undergoing hydrolysis and condensation with tetraethyl orthosilicate in the presence of a pore-forming agent. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications like catalysis and adsorption.

Q5: How does the choice of Styrylethyltrimethoxysilane as a silane coupling agent impact the properties of dental resin composites?

A: Studies comparing different silane coupling agents, including Styrylethyltrimethoxysilane, reveal its significant influence on the mechanical properties of resin composites used in dentistry [, ]. Specifically, Styrylethyltrimethoxysilane, when used as a primer on silica-coated zirconia, showed improved bonding strength between the zirconia and resin composite compared to a control silane []. This finding highlights the importance of selecting the appropriate silane coupling agent to achieve optimal performance in dental restorations.

Q6: Are there environmental concerns related to Styrylethyltrimethoxysilane?

A: While Styrylethyltrimethoxysilane offers advantages in material science, it is crucial to consider its environmental impact. Research on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is limited. Investigating these aspects is crucial for developing sustainable practices, including exploring alternative compounds with reduced environmental footprints and efficient recycling and waste management strategies [].

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